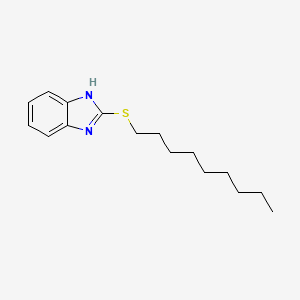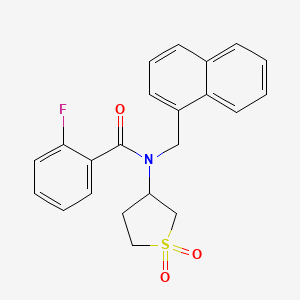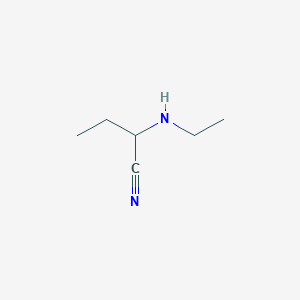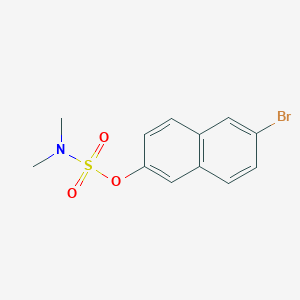
1-Phenylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-Phenylbutane-1-thiol (C10H14S) is an organic sulfur compound with a molecular weight of 166.28 g/mol.
- Its chemical structure consists of a butane backbone (four carbon atoms) with a phenyl group (benzene ring) attached to one end and a thiol (sulfhydryl) group (-SH) attached to the other end.
- The compound has a strong, pungent odor reminiscent of garlic or onions.
- It is used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: One common method involves the reaction of 1-bromobutane with thiourea (NHC(S)NH) in the presence of a base (such as sodium hydroxide) to yield 1-phenylbutane-1-thiol.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactions: 1-Phenylbutane-1-thiol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis, especially in thiol chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Limited research, but it may have applications in drug development.
Industry: Used in flavor and fragrance formulations.
Wirkmechanismus
- The exact mechanism of action is not extensively studied, but it likely involves interactions with cellular thiols and redox processes.
- Potential molecular targets include enzymes containing thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other thiol compounds, such as aliphatic thiols and aromatic thiols, share some similarities.
Uniqueness: 1-Phenylbutane-1-thiol’s unique combination of a phenyl group and a butane backbone sets it apart.
Eigenschaften
Molekularformel |
C10H14S |
|---|---|
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
InChI-Schlüssel |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)

![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)

![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)


![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)





